REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([O:9][CH2:10][CH3:11])[C:6]=1[C:7]#[N:8].[OH-].[Na+].CN(C)[CH:16]=[O:17]>P(Cl)(Cl)(Cl)=O>[NH2:1][C:2]1[S:3][C:4]([CH:16]=[O:17])=[C:5]([O:9][CH2:10][CH3:11])[C:6]=1[C:7]#[N:8] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(C1C#N)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise to the stirred solution
|
Type
|
ADDITION
|
Details
|
the rate of dropwise addition
|
Type
|
CUSTOM
|
Details
|
does not exceed 50° C
|
Type
|
ADDITION
|
Details
|
50 parts of ice are added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred until a clear solution
|
Type
|
CUSTOM
|
Details
|
has formed
|
Type
|
CUSTOM
|
Details
|
is kept at 20°-30° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 8 hours at room temperature
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
after which the product is filtered off under suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(C1C#N)OCC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |